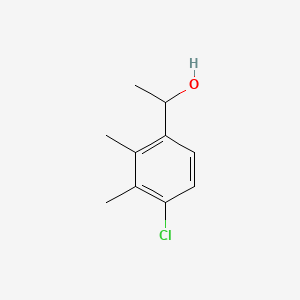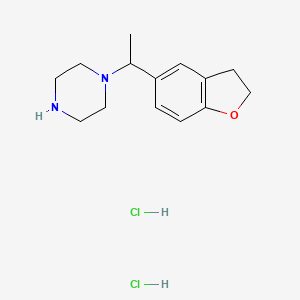![molecular formula C48H39N B14031683 N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine: is an organic compound with the molecular formula C60H45N and a molecular weight of 780.006 g/mol . This compound is known for its unique structure, which includes multiple phenyl and ethyl groups attached to a benzenamine core. It is often used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine typically involves organic synthesis techniques. One common method is through a nucleophilic substitution reaction, where diphenylethenyl groups are introduced into the benzenamine molecule . The reaction conditions often include the use of organic solvents such as chloroform, dimethylformamide, and dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing similar reaction conditions as in laboratory synthesis but scaled up to meet industrial demands. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the molecule with another[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents[][3].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound[3][3].
科学研究应用
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Utilized in biochemical assays and as a fluorescent dye for imaging applications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine involves its interaction with specific molecular targets and pathways. The compound can act as a hole transport material in OLEDs, facilitating the movement of charge carriers and enhancing the efficiency of the device . Its unique structure allows for effective energy transfer to dopant molecules, leading to improved electroluminescence and color purity .
相似化合物的比较
N,N-bis(naphthalen-1-yl)-N,N-bis(phenyl)-2,2-dimethylbenzidine: Known for its use in OLEDs as a hole transport material.
4-(2,2-diphenylethenyl)-N,N-bis(4-methylphenyl)benzenamine: Another compound with similar structural features and applications.
Uniqueness: N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine stands out due to its specific combination of phenyl and ethyl groups, which confer unique chemical properties and enhance its performance in various applications. Its ability to act as a hole transport material in OLEDs and its potential therapeutic applications make it a valuable compound in both scientific research and industry .
属性
分子式 |
C48H39N |
|---|---|
分子量 |
629.8 g/mol |
IUPAC 名称 |
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylaniline |
InChI |
InChI=1S/C48H39N/c1-2-37-23-29-44(30-24-37)49(45-31-25-38(26-32-45)35-47(40-15-7-3-8-16-40)41-17-9-4-10-18-41)46-33-27-39(28-34-46)36-48(42-19-11-5-12-20-42)43-21-13-6-14-22-43/h3-36H,2H2,1H3 |
InChI 键 |
WSMYNHQKMFAPJQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



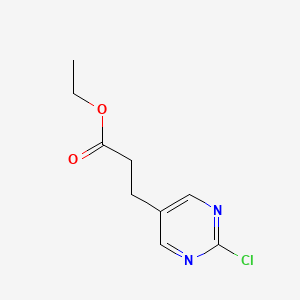
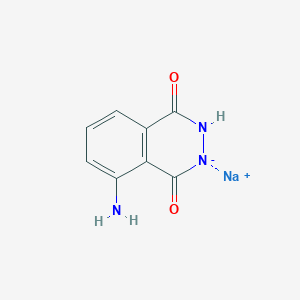
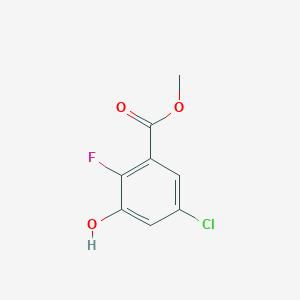
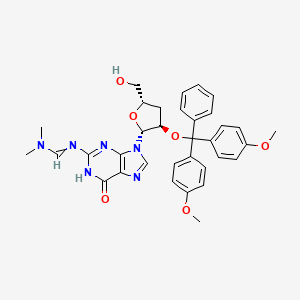
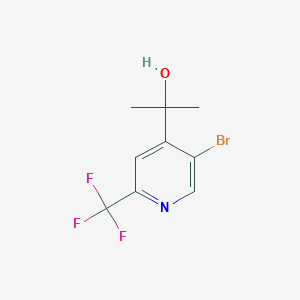
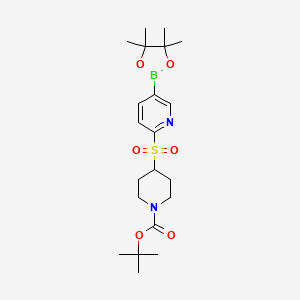
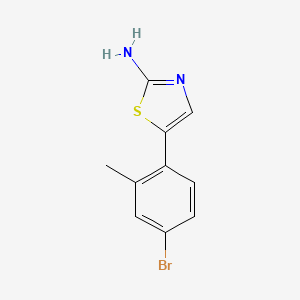
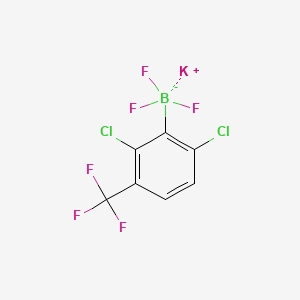
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)

